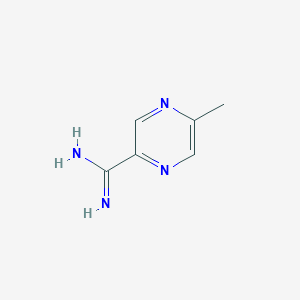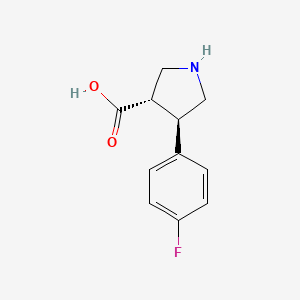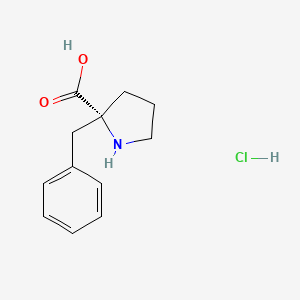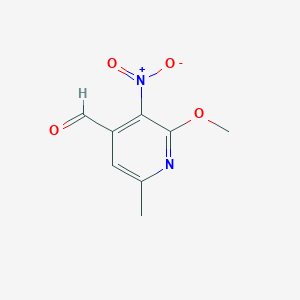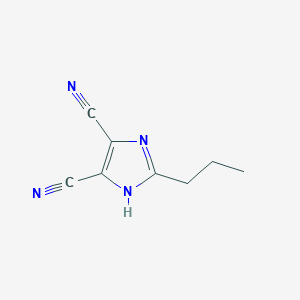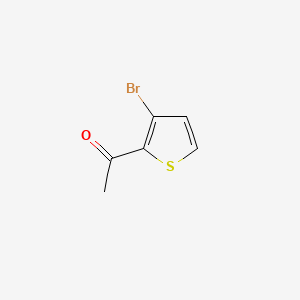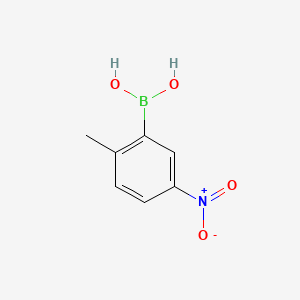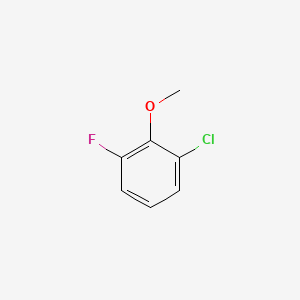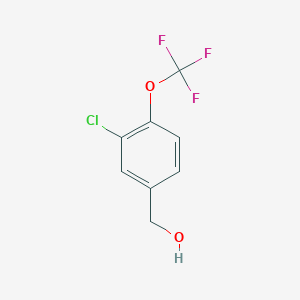![molecular formula C7H9BrClNO B1586815 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride CAS No. 51572-91-9](/img/structure/B1586815.png)
1-[(Ammoniooxy)methyl]-2-bromobenzene chloride
Overview
Description
1-[(Ammoniooxy)methyl]-2-bromobenzene chloride is an organic compound with the chemical formula C7H9BrNO . It has a molecular weight of 238.51 g/mol . The compound is a white crystalline solid and is commonly used as an intermediate in organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9BrNO.ClH/c8-7-4-2-1-3-6 (7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1 . The InChI key is VFIDCFSUYFPRJS-UHFFFAOYSA-M . Physical And Chemical Properties Analysis
This compound is soluble in water and ethanol. It should be stored at a temperature between 28°C .Scientific Research Applications
Derivatization of Carbonyl Compounds
1-[(Ammoniooxy)methyl]-2-bromobenzene chloride is used in the derivatization of carbonyl compounds to enhance their stability and detection in liquid chromatography/high-resolution mass spectrometry (LC/HRMS) analyses. This compound serves as a probe for the mild and selective derivatization of carbonyl compounds, forming new oxime ethers under mild conditions. This application is significant in food toxicology for the detection of reactive aldehydes derived from lipid peroxidation of fatty acids (Jouanin et al., 2015).
Photosensitizers for Vinyl Polymerization
Halogenated substituted benzenes like bromobenzene have been studied as photosensitizers for the polymerization of various monomers, such as methyl methacrylate and styrene. These reactions proceed via a free radical mechanism, with bromobenzene showing effects as a solvent and a degradative chain transfer agent in certain cases (Bengough et al., 1969).
Reductive Radical Cyclization Reactions
This compound is relevant in reductive radical cyclization reactions. For example, the photostimulated reaction of 1-allyloxy-2-bromobenzene with certain reducing agents can yield significant products like 3-methyl-2,3-dihydro-benzofuran with high efficiency (Vaillard et al., 2004).
Solvation Effects in Hydrolysis
Research on the hydrolysis of halogenated compounds like 2-methylbenzenesulfonyl chloride and bromide has shown that the kind of halogen significantly influences the reaction's solvation effects. This understanding is essential in the chemical characterization of such compounds (Ivanov et al., 2004).
Thermo Physical Properties of Binary Liquid Mixtures
Studies on the viscosities and densities of mixtures containing bromobenzene provide insights into the weak interactions present in these mixtures. This research is crucial in understanding the mixing behavior of binary liquid mixtures and their molecular interactions (Ramesh et al., 2015).
properties
IUPAC Name |
O-[(2-bromophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRPFMUCUWQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of using 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride for derivatizing carbonyl compounds?
A1: This compound enables the mild and selective derivatization of carbonyl compounds into stable oxime ethers. [] This is particularly useful for analyzing reactive aldehydes, which are often found as secondary products of lipid peroxidation in food toxicology. The reaction proceeds under mild conditions and requires minimal workup, making it suitable for complex biological samples. Additionally, the presence of bromine in the derivatized product allows for selective detection using LC/HRMS techniques. []
Q2: How does the structure of this compound contribute to its derivatizing ability?
A2: The molecule contains an O-benzylhydroxylamine group, which reacts with the carbonyl group of aldehydes and ketones to form oxime ethers. [] The bromine atom does not directly participate in the derivatization reaction but serves as a tag for enhanced detection sensitivity in LC/HRMS analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



